1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 4-methylpiperazine.
Reaction Conditions: The phenol is first reacted with epichlorohydrin under basic conditions to form the epoxide intermediate.
Nucleophilic Substitution: The epoxide is then reacted with 4-methylpiperazine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a ligand for biological receptors.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(4-Methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, as well as the methyl group on the piperazine ring. These structural features may contribute to its distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H23ClN2O2 |
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Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C15H23ClN2O2/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18/h3-4,9,13,19H,5-8,10-11H2,1-2H3 |
InChI Key |
MFSWSQCIDNMMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl |
Origin of Product |
United States |
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